4-(Dimethylamino)picolinaldehyde
Overview
Description
4-(Dimethylamino)picolinaldehyde is a chemical compound with the CAS Number: 59886-58-7 and a molecular weight of 150.18 . It is typically stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The linear formula for 4-(Dimethylamino)picolinaldehyde is C8H10N2O . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .It is typically stored in an inert atmosphere, under -20C, and its physical form can be solid, semi-solid, lump, or liquid .
Scientific Research Applications
Chemoselective N-oxidation
4-(Dimethylamino)picolinaldehyde demonstrates significant potential in chemoselective N-oxidation processes. Dyker and Hoelzer (1999) explored its N-oxidation with dimethyldioxirane, yielding notably selective results. Especially, the N-oxides of 3− and 4-picolinaldehyde were isolated with high efficiency. This research highlights the compound's utility in selective oxidation reactions, a crucial aspect in various chemical synthesis pathways (Dyker & Hoelzer, 1999).
Spectrophotometric Reagent
Ariza, Pavón, and Pino (1976) investigated picolinaldehyde 4-phenyl-3-thiosemicarbazone, a derivative of 4-(Dimethylamino)picolinaldehyde, for its application as a spectrophotometric reagent. This compound reacts with various ions, forming colored complexes, notably with cobalt(II), which can be used for spectrophotometric determination in the presence of iron. This highlights its potential as a selective reagent in analytical chemistry, particularly in steel analysis (Ariza, Pavón, & Pino, 1976).
Structural Studies in Chemistry
Najafi, Amini, and Ng (2012) conducted a study involving 4-(Dimethylamino)pyridine and picolinic acid, related to 4-(Dimethylamino)picolinaldehyde, to form various salts with interesting structural properties. This research contributes to understanding the complex interactions and geometries in coordination chemistry, which are essential for designing new materials and catalysts (Najafi, Amini, & Ng, 2012).
Synthesis and Characterization
Studies have also been conducted on synthesizing and characterizing compounds related to 4-(Dimethylamino)picolinaldehyde. For instance, the synthesis and characterization of thiobenzamides and derivatives by Agnimonhan et al. (2012) provide insights into the methodologies and properties of these compounds, which can be applied in various chemical processes (Agnimonhan et al., 2012).
Crystal Growth and Physical Properties
The research on the crystal growth and physical properties of related compounds, such as the study by Jebin et al. (2016), offers valuable insights into the material science aspects of these chemicals. Understanding these properties is crucial for their application in various fields like optics and electronics (Jebin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXBYZPUPHVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)picolinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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